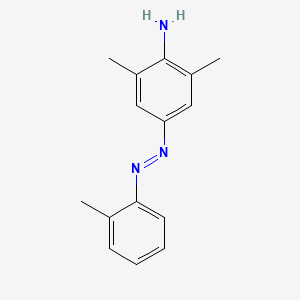
4-((o-Tolyl)azo)dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((o-Tolyl)azo)dimethylaniline is an azo compound characterized by the presence of an azo group (-N=N-) linking an o-tolyl group to a dimethylaniline moiety. Azo compounds are well-known for their vibrant colors and are extensively used in dyeing and printing industries. This compound, like other azo dyes, exhibits significant chromophoric properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((o-Tolyl)azo)dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of o-toluidine to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under controlled conditions to yield the desired azo compound .
Reaction Conditions:
Diazotization: o-Toluidine is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
Industrial production of azo compounds, including this compound, often employs continuous flow synthesis techniques. This method offers advantages such as improved reaction control, higher yields, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-((o-Tolyl)azo)dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of o-toluidine and N,N-dimethylaniline.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4-((o-Tolyl)azo)dimethylaniline has diverse applications in scientific research, including:
Chemistry: Used as a chromophore in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Widely used in the dyeing and printing industries for textiles, inks, and plastics
Mécanisme D'action
The mechanism of action of 4-((o-Tolyl)azo)dimethylaniline involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
4-((o-Tolyl)azo)dimethylaniline can be compared with other azo compounds such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan II: A lipid-soluble dye used in staining techniques.
Disperse Orange 3: Used in dyeing synthetic fibers
Uniqueness:
Propriétés
Numéro CAS |
68517-11-3 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
2,6-dimethyl-4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H17N3/c1-10-6-4-5-7-14(10)18-17-13-8-11(2)15(16)12(3)9-13/h4-9H,16H2,1-3H3 |
Clé InChI |
FTPQHWZPMVGEFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=CC(=C(C(=C2)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








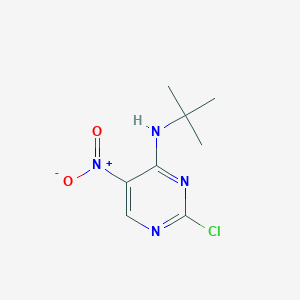



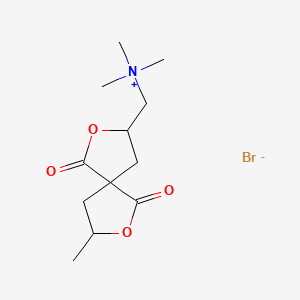
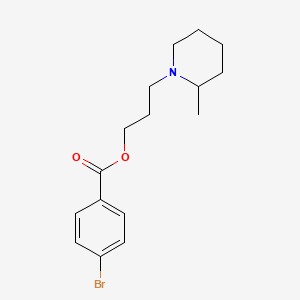
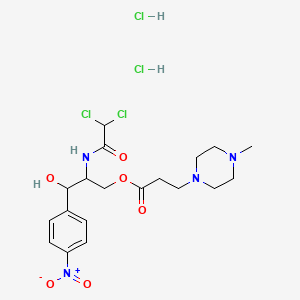
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
